molecular formula C5H9ClN4 B13683901 1-Methylimidazole-4-carboximidamide Hydrochloride

1-Methylimidazole-4-carboximidamide Hydrochloride

Cat. No.: B13683901
M. Wt: 160.60 g/mol
InChI Key: FHCDZYGTGPPZHQ-UHFFFAOYSA-N
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Description

1-Methylimidazole-4-carboximidamide Hydrochloride is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylimidazole-4-carboximidamide Hydrochloride can be synthesized through several methods. One common method involves the methylation of imidazole using methanol in the presence of an acid catalyst . Another method is the Radziszewski reaction, which involves the reaction of glyoxal, formaldehyde, ammonia, and methylamine .

Industrial Production Methods

Industrial production of this compound typically involves large-scale methylation of imidazole. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methylimidazole-4-carboximidamide Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce halogenated imidazoles .

Mechanism of Action

The mechanism of action of 1-Methylimidazole-4-carboximidamide Hydrochloride involves its interaction with molecular targets such as enzymes and nucleic acids. It can bind to specific sites on these molecules, altering their structure and function. The pathways involved include inhibition of enzyme activity and interference with nucleic acid replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methylimidazole-4-carboximidamide Hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various molecules makes it valuable in research and industrial applications .

Properties

Molecular Formula

C5H9ClN4

Molecular Weight

160.60 g/mol

IUPAC Name

1-methylimidazole-4-carboximidamide;hydrochloride

InChI

InChI=1S/C5H8N4.ClH/c1-9-2-4(5(6)7)8-3-9;/h2-3H,1H3,(H3,6,7);1H

InChI Key

FHCDZYGTGPPZHQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)C(=N)N.Cl

Origin of Product

United States

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